2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a chemical compound that features a pyrrolidine-2,5-dione ring attached to a phenylacetic acid moiety
Mechanism of Action
Target of Action
Related compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters .
Mode of Action
For instance, similar compounds have been shown to inhibit voltage-gated sodium and calcium channels, which can affect neuronal excitability .
Biochemical Pathways
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters, suggests that it may influence neurotransmission and neuronal excitability .
Result of Action
Related compounds have demonstrated anticonvulsant and analgesic activity in animal models, suggesting that they may modulate neuronal activity and pain signaling .
Preparation Methods
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable pyrrolidine-2,5-dione derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenylacetic acid and the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable amide bonds and its potential biological activity.
Materials Science: This compound can be used as a building block for the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Comparison with Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can be compared with similar compounds such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has a similar pyrrolidine-2,5-dione ring but differs in its substituents, leading to different biological activities.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound features a cyano group and is used in the synthesis of various heterocyclic derivatives with potential biological activities.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFHSYPFLOBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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